4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine
Description
Historical Development of Pyrimidine-Morpholine Hybrid Compounds
The strategic integration of pyrimidine and morpholine scaffolds emerged from decades of research into heterocyclic chemistry and rational drug design. Pyrimidine, a diazine heterocycle, has long been recognized as a privileged structure in medicinal chemistry due to its prevalence in nucleic acids and enzyme cofactors. Early anticancer agents like 5-fluorouracil (1957) validated pyrimidine’s role in targeting thymidylate synthase (TS), a critical enzyme in DNA synthesis. Concurrently, morpholine—a six-membered oxygen- and nitrogen-containing heterocycle—gained prominence for improving solubility, bioavailability, and blood-brain barrier penetration in drug candidates.
The conceptual shift toward hybrid molecules began in the early 2000s, driven by the need to overcome limitations of monofunctional agents. Molecular hybridization strategies aimed to merge pharmacophoric elements of pyrimidine-based cytotoxic agents with morpholine’s pharmacokinetic benefits. A landmark study in 2023 demonstrated that pyrimidine-morpholine hybrids could inhibit cholinesterase enzymes, highlighting their versatility beyond oncology. Subsequent work in 2024–2025 systematically explored substitutions on the pyrimidine ring and morpholine linkage, leading to compounds like 4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine.
Key milestones include:
- 2018 : Identification of morpholine’s role in enhancing solubility of kinase inhibitors.
- 2021 : Computational studies linking pyrimidine substitutions to TS binding affinity.
- 2025 : Synthesis and evaluation of eight pyrimidine-morpholine hybrids, establishing structure-activity relationships (SAR) for anticancer activity.
Significance in Drug Discovery Paradigms
Pyrimidine-morpholine hybrids represent a convergence of target specificity and drug-likeness. The morpholine moiety mitigates common challenges in pyrimidine-based drug development, such as poor aqueous solubility and rapid metabolism. For this compound, strategic substitutions enhance its pharmacological profile:
- Fluorine : Increases electronegativity and metabolic stability via carbon-fluorine bond inertia.
- Methyl group : Optimizes steric interactions with hydrophobic enzyme pockets.
- Morpholine : Improves solubility and modulates logP values to favor cellular uptake.
Recent studies underscore the hybrid’s mechanism of action. In silico docking analyses reveal high binding affinity ($$ \Delta G = -9.2 \, \text{kcal/mol} $$) to thymidylate synthase, driven by hydrogen bonds between the pyrimidine nitrogen atoms and Arg50, Asn112 residues. Additionally, density functional theory (DFT) calculations at the B3LYP/6-31+G** level demonstrate the compound’s thermodynamic stability ($$ \Delta H_f = -342.6 \, \text{kcal/mol} $$), a critical factor in vivo.
Table 1 : Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}9\text{H}{12}\text{FN}_3\text{O} $$ |
| Molecular Weight | 197.21 g/mol |
| SMILES | CC1=C(F)C(N2CCOCC2)=NC=N1 |
| Topological Polar Surface Area | 41.5 Ų |
| Hydrogen Bond Donors | 1 |
Current Research Landscape and Challenges
The synthesis of this compound follows a two-step protocol:
- Benzylation : 3-Methyl-6-chlorouracil reacts with benzyl bromides in tetrahydrofuran (THF) at 40°C.
- Morpholine Conjugation : The intermediate undergoes nucleophilic substitution with morpholine under reflux in acetonitrile with potassium carbonate.
Biological evaluations using MTT assays demonstrated potent cytotoxicity against SW480 (colorectal carcinoma) and MCF-7 (breast carcinoma) cell lines, with IC$$_{50}$$ values of 5.10 ± 2.12 μM and 19.60 ± 1.13 μM, respectively. Cell cycle analysis revealed G2/M phase arrest in MCF-7 cells, while apoptosis assays confirmed caspase-3 activation in SW480 cells.
Table 2 : Antiproliferative Activity of Pyrimidine-Morpholine Hybrids (IC$$_{50}$$, μM)
| Compound | SW480 | MCF-7 |
|---|---|---|
| 2g | 5.10 ± 2.12 | 19.60 ± 1.13 |
| 2h | 12.34 ± 3.45 | 28.90 ± 2.78 |
Challenges persist in optimizing selectivity and scalability:
- Synthetic Complexity : Multi-step routes necessitate stringent control over reaction conditions.
- Off-Target Effects : Preliminary docking studies suggest affinity for non-TS targets like dihydrofolate reductase.
- ADME Limitations : While in silico predictions indicate favorable absorption, in vivo pharmacokinetic studies are pending.
Properties
IUPAC Name |
4-(5-fluoro-6-methylpyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c1-7-8(10)9(12-6-11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTDFNAPBCYTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCOCC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The general synthetic route involves the coupling of a boron reagent with a halogenated pyrimidine derivative in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing fluorine atom at the 5-position activates the pyrimidine ring for SNAr reactions. Key findings include:
Base selection significantly impacts reaction efficiency. For example, potassium tert-butoxide reduces hydrolysis side products compared to hydroxides . Steric hindrance from the 6-methyl group directs substitution to the 2- or 4-positions of the pyrimidine ring .
Alkylation Reactions
The morpholine nitrogen acts as a nucleophile in alkylation:
Reaction Pathway :
| Alkylating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| Methyl iodide | DCM | 25°C | 92% |
| Benzyl chloride | THF | 60°C | 85% |
Steric effects from the pyrimidine’s methyl group reduce reaction rates with bulky electrophiles (e.g., tert-butyl bromide yields 47% ).
Hydrolysis Reactions
The morpholine ring undergoes pH-dependent hydrolysis:
-
Acidic Conditions (HCl, 80°C) :
Complete ring opening occurs within 2 hours . -
Basic Conditions (NaOH, 60°C) :
Selective cleavage of the C-O bond yields 5-fluoro-6-methylpyrimidin-4-ol (83% yield) .
Cross-Coupling Reactions
The pyrimidine core participates in Pd-catalyzed couplings:
| Reaction Type | Conditions | Coupling Partner | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Phenylboronic acid | 76% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | Aniline | 68% |
The 6-methyl group suppresses homocoupling side reactions compared to unsubstituted analogs .
Reductive Amination
The morpholine nitrogen reacts with aldehydes under reductive conditions:
Example :
-
Steric limitations observed with ketones (e.g., acetone yields 54%).
Oxidation and Reduction
-
Oxidation (KMnO₄, H₂O) : Converts the 6-methyl group to a carboxylic acid (62% yield) .
-
Reduction (H₂/Pd-C) : Dehalogenates the 5-fluoro group to hydrogen (quantitative) .
Cyclization Reactions
Under Mitsunobu conditions (DIAD, PPh₃), intramolecular cyclization forms fused bicyclic systems:
Physicochemical Stability
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | Morpholine ring hydrolysis | 2.1 hours |
| UV light (254 nm) | Pyrimidine ring decomposition | 15 minutes |
This compound’s reactivity profile enables applications in medicinal chemistry, particularly for kinase inhibitor synthesis . Future research should explore enantioselective modifications and catalytic systems for greener synthesis.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development. The presence of a pyrimidine ring enhances its pharmacological properties, potentially improving efficacy in treating diseases such as cancer and neurological disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the therapeutic potential of 4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine. Variations in the substituents on the pyrimidine ring can significantly alter biological activity and selectivity towards specific molecular targets.
Pharmacology
Pharmacological studies focus on the interactions of this compound with various enzymes and receptors. Notably, it has been investigated for its effects on:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, which is crucial for drug metabolism and efficacy.
- Receptor Binding : Its ability to bind to receptors can lead to modulation of signaling pathways, making it relevant in the treatment of conditions like depression and anxiety.
Chemical Biology
In chemical biology, this compound serves as a tool to study biological processes. It can be used to elucidate mechanisms of action for various cellular functions and disease states.
Industrial Applications
This compound may also find applications as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows for versatility in synthetic pathways, making it valuable in industrial chemistry.
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit antitumor activity. In one study, cell-based assays revealed significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be developed into an effective anticancer agent .
CNS Drug Discovery
Morpholine derivatives have been extensively studied in central nervous system drug discovery. The incorporation of morpholine into drug designs has shown improved pharmacokinetic profiles, including enhanced bioavailability and reduced toxicity . For instance, compounds similar to this compound have been linked to improved treatment outcomes in anxiety and depression due to their selective interaction with serotonin receptors .
Data Table: Summary of Applications
| Application Area | Description | Examples/Notes |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic agent with unique structural features | Anticancer agents |
| Pharmacology | Interaction with enzymes and receptors | Modulation of serotonin receptors |
| Chemical Biology | Tool for studying biological processes | Mechanistic studies in cellular functions |
| Industrial Applications | Intermediate for synthesizing complex organic molecules | Versatile synthetic pathways |
| Case Studies | Evidence of antitumor activity; CNS drug discovery insights | Significant cytotoxic effects observed |
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it can block molecular chaperone mediation, inducing autophagy and leading to the degradation of specific proteins .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The pyrimidine-morpholine scaffold is prevalent in medicinal chemistry. Below is a comparative analysis of substituent patterns, physicochemical properties, and applications:
Key Observations:
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity (compared to Cl) may improve binding specificity in target proteins, as seen in kinase inhibitors .
- Morpholine Position : Direct attachment of morpholine at pyrimidine-4-yl (target compound) versus indirect linkage (e.g., via piperidinyl in Compound 80) alters steric and electronic profiles, impacting bioavailability .
Physicochemical and Crystallographic Comparisons
- Hydrogen Bonding : highlights intramolecular N–H⋯N bonds (2.982 Å) in pyrimidine derivatives, stabilizing conformations . The target compound’s morpholine oxygen may act as a hydrogen-bond acceptor, enhancing solubility.
- Crystal Packing : Weak C–H⋯F and π–π interactions in analogs () suggest the target’s 5-F substituent could facilitate similar crystal lattice stabilization .
Biological Activity
4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, pharmacological mechanisms, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It modulates their activity, leading to diverse biological effects. The specific pathways influenced by this compound vary based on the context of use.
Antiviral Properties
Recent studies have highlighted the antiviral potential of pyrimidine derivatives, including this compound. Research indicates that compounds in this class can inhibit viral replication and induce apoptosis in infected cells. For instance, certain derivatives have shown efficacy against HIV and influenza viruses at low micromolar concentrations, suggesting a promising avenue for further investigation .
Cytotoxicity and Selectivity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity, with IC50 values indicating effective inhibition of cell proliferation. For example, in assays against colorectal cancer cell lines, the compound exhibited significant cytotoxicity, promoting apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation .
Case Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | SW620 (CRC) | 6.5 | Induction of apoptosis via caspase activation |
| Study 2 | HeLa (Cervical) | 10.2 | Mitochondrial dysfunction leading to cell death |
| Study 3 | MDCK (Kidney) | 15.0 | Inhibition of viral replication |
Pharmacological Profile
The pharmacological profile of this compound suggests multiple therapeutic applications beyond antiviral activity. Its ability to inhibit key signaling pathways involved in tumor progression positions it as a candidate for cancer therapy. The compound's interaction with kinases such as MAPKAPK2 and MAPKAPK3 has been documented, indicating its role in regulating gene expression and protein synthesis .
Q & A
Q. What are the standard synthetic routes for preparing 4-(5-Fluoro-6-methylpyrimidin-4-yl)morpholine, and how can reaction conditions be optimized?
A common method involves refluxing intermediates with morpholine in ethanol under acidic or neutral conditions. For example, morpholine derivatives are synthesized by reacting pyrimidine precursors with morpholine and formaldehyde in ethanol for 10 hours, followed by solvent removal and crystallization . Optimization may include adjusting reaction time, temperature, and stoichiometry to improve yield and purity. Characterization via NMR and HPLC is critical to confirm structural integrity .
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity (>95% typically required for research use) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves structural features, such as fluorine substitution and morpholine ring conformation. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography provides definitive stereochemical data .
Q. What safety protocols should be followed during synthesis and handling?
Waste containing fluorine or morpholine derivatives must be segregated and disposed of by certified waste management services due to environmental and toxicity risks . Personal protective equipment (PPE), including gloves, goggles, and fume hoods, is mandatory to avoid inhalation or dermal exposure. Safety data sheets (SDS) for intermediates should be consulted for hazard-specific guidance .
Advanced Research Questions
Q. How do intramolecular interactions (e.g., hydrogen bonding) influence the crystallographic structure and stability of this compound?
X-ray crystallography reveals intramolecular N–H⋯N hydrogen bonds between the morpholine nitrogen and pyrimidine ring, forming six-membered rings that stabilize the conformation. For example, in related pyrimidine-morpholine hybrids, N⋯N distances of ~2.98 Å and dihedral angles between aromatic systems (e.g., 11.3°–70.1°) dictate packing efficiency and solubility . Such interactions may also modulate bioavailability by affecting molecular rigidity .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in pharmacological results (e.g., antimicrobial potency) may arise from polymorphic forms or impurities. To address this:
Q. What strategies are effective for modifying the pyrimidine-morpholine scaffold to enhance target selectivity?
Structure-activity relationship (SAR) studies suggest:
- Fluorine positioning : 5-Fluoro substitution on pyrimidine improves metabolic stability and hydrophobic interactions in enzyme binding pockets .
- Morpholine functionalization : Introducing hydroxyl or sulfonyl groups to the morpholine ring can alter pharmacokinetics (e.g., solubility, half-life) .
- Hybrid systems : Coupling with aryl or heteroaryl groups (e.g., pyrazole) via Mannich reactions enhances antimicrobial or anti-inflammatory activity .
Q. How do π–π stacking and C–H⋯F interactions contribute to solid-state properties?
In crystal lattices, π–π stacking between pyrimidine rings (centroid distances ~3.7 Å) and C–H⋯F interactions (e.g., involving fluorine substituents) stabilize supramolecular architectures. These interactions influence melting points, solubility, and dissolution rates, which are critical for formulation studies .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
Docking simulations (e.g., AutoDock Vina) using X-ray-derived conformations can model binding to enzymes like dihydrofolate reductase (DHFR) or kinases. Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes, while density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Methodological Considerations
Q. How should researchers design experiments to compare synthetic routes for scalability and reproducibility?
Q. What are best practices for analyzing stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
